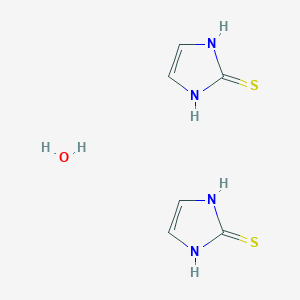
1,3-Dihydroimidazole-2-thione;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydroimidazole-2-thione;hydrate is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dihydroimidazole-2-thione;hydrate can be synthesized through several methods. One common method involves the reaction of hydrazine with bromoketones and potassium thiocyanate . This reaction typically occurs under mild conditions and yields the desired product in good quantities.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroimidazole-2-thione;hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding imidazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dihydroimidazole-2-thione;hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has shown its potential as an antithyroid agent and in the treatment of certain cancers.
Industry: It is used in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-Dihydroimidazole-2-thione;hydrate involves its interaction with various molecular targets. For instance, its antithyroid activity is attributed to its ability to inhibit the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones . In cancer treatment, it may exert its effects by inducing apoptosis in cancer cells through the inhibition of specific signaling pathways .
Comparison with Similar Compounds
1,3-Dihydroimidazole-2-thione;hydrate can be compared with other similar compounds such as:
Imidazolidine-2-thione: This compound is similar but lacks the hydration component, which can affect its solubility and reactivity.
Similar Compounds
- Imidazole
- Imidazolidine-2-thione
- 1,3-Dihydro-2H-imidazol-2-one
Properties
CAS No. |
90176-55-9 |
|---|---|
Molecular Formula |
C6H10N4OS2 |
Molecular Weight |
218.3 g/mol |
IUPAC Name |
1,3-dihydroimidazole-2-thione;hydrate |
InChI |
InChI=1S/2C3H4N2S.H2O/c2*6-3-4-1-2-5-3;/h2*1-2H,(H2,4,5,6);1H2 |
InChI Key |
RURKRUSKFCYAES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=S)N1.C1=CNC(=S)N1.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


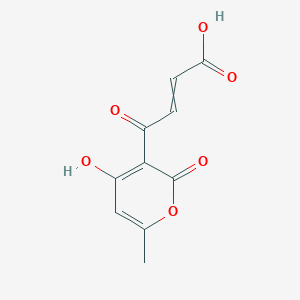
![N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea](/img/structure/B14355543.png)

![2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid](/img/structure/B14355554.png)
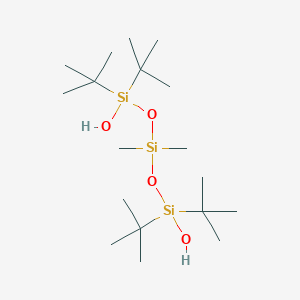
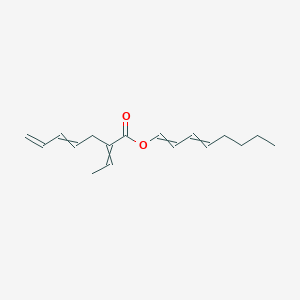
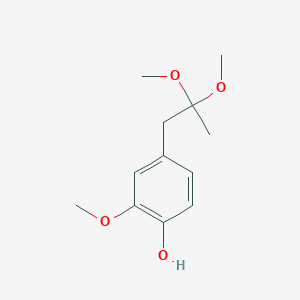

![4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355587.png)

![(1,4-Phenylene)bis{[4-(hexyloxy)phenyl]methanone}](/img/structure/B14355596.png)
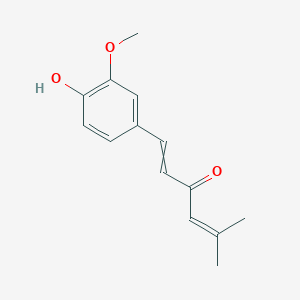
![2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol](/img/structure/B14355605.png)

